1-Bromo-2-chloro-3-(difluoromethyl)benzene
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Overview
Description
1-Bromo-2-chloro-3-(difluoromethyl)benzene is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, chlorine, and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-3-(difluoromethyl)benzene can be achieved through several methodsThe reaction conditions typically involve the use of halogenating agents like bromine and chlorine, along with appropriate solvents and catalysts to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in non-polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield difluoromethyl-substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-Bromo-2-chloro-3-(difluoromethyl)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions, providing insights into the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-3-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to desired biological effects. The exact mechanism may vary depending on the specific application and target molecule .
Comparison with Similar Compounds
2-Bromo-6-chlorobenzene: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-Chloro-6-(difluoromethyl)benzene:
2-Bromo-6-fluorobenzene: Contains a fluorine atom instead of the difluoromethyl group, leading to variations in its chemical behavior.
Uniqueness: 1-Bromo-2-chloro-3-(difluoromethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with the difluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2-chloro-3-(difluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXADXSDHQFLVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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